molecular formula C8H5N3O2 B3164714 Pyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 893723-33-6

Pyrido[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B3164714
CAS RN: 893723-33-6
M. Wt: 175.14 g/mol
InChI Key: HOBUKUYGYYLBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazine-6-carboxylic acid is a chemical compound with the CAS Number: 893723-33-6 . It has a molecular weight of 175.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including this compound, involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . This analysis included nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 175.15 . The compound’s dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Pyrido[2,3-b]pyrazine derivatives have been extensively explored for their potential in organic synthesis and the construction of complex heterocyclic systems. The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, demonstrates the versatility of pyrido[2,3-b]pyrazine scaffolds in generating diverse heterocyclic compounds. These synthetic strategies involve Combes-type reactions, highlighting the utility of pyrido[2,3-b]pyrazine derivatives in combinatorial chemistry for generating libraries of compounds with potential biological activity (Volochnyuk et al., 2010).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrido[2,3-b]pyrazine derivatives have been employed to fabricate complex structures through hydrogen bonding and metal coordination. Studies have showcased the assembly of coordination polymers and mononuclear complexes utilizing derivatives of pyrazine and pyridinedicarboxylic acids. These structures exhibit diverse geometries and dimensionalities, influenced by the specific ligands and metal ions involved, showcasing the potential of pyrido[2,3-b]pyrazine derivatives in constructing materials with novel properties (Hassanpoor et al., 2018).

Development of Novel Materials

The synthesis and characterization of novel pyrido[2,3-b]pyrazine derivatives have also been directed towards the development of new materials with potential applications in electronics and photonics. For instance, the efficient regioselective synthesis of fluorescent fused pyrazine derivatives showcases the potential of these compounds in the creation of materials with unique optical properties. Such materials could have applications in light-emitting diodes, sensors, and other optoelectronic devices (Ostrowska et al., 2011).

Safety and Hazards

The safety information for Pyrido[2,3-b]pyrazine-6-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Similar compounds have been utilized in electrochemical sensing of dna , suggesting potential interactions with nucleic acids.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) applications . This suggests that the compound may interact with its targets in a way that alters their optical properties.

Biochemical Pathways

The compound’s use in electrochemical dna sensing suggests it may interact with pathways involving DNA synthesis or repair.

Result of Action

Its use in electrochemical dna sensing suggests it may have an impact on cellular processes involving DNA.

properties

IUPAC Name

pyrido[2,3-b]pyrazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBUKUYGYYLBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893723-33-6
Record name Pyrido[2,3-b]pyrazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893723-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pyrido[2,3-b]pyrazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 3
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 4
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyrido[2,3-b]pyrazine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.